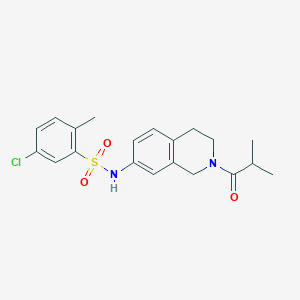

5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-2-methyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3S/c1-13(2)20(24)23-9-8-15-5-7-18(10-16(15)12-23)22-27(25,26)19-11-17(21)6-4-14(19)3/h4-7,10-11,13,22H,8-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRKOALCNCFQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenethylamine derivative with an aldehyde under acidic conditions. Subsequent steps may include chlorination, sulfonation, and acylation to introduce the respective functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to maintain the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The chloro group can be oxidized to form a chloro compound.

Reduction: : The sulfonamide group can be reduced to an amine.

Substitution: : The isobutyryl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: : Chloro compounds such as chloroform (CHCl3) and dichloromethane (CH2Cl2).

Reduction: : Amines such as methylamine (CH3NH2) and ethylamine (C2H5NH2).

Substitution: : Substituted isobutyryl compounds with different functional groups.

Scientific Research Applications

Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: : Investigated for its biological activity, including potential antimicrobial and antithrombotic properties.

Medicine: : Explored for its therapeutic potential in treating various diseases, such as cardiovascular disorders.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide

5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Biological Activity

5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a chloro group, a sulfonamide moiety, and a tetrahydroisoquinoline derivative, which may contribute to its interaction with various biological targets. This article examines the biological activity of this compound, including its cytotoxic effects against cancer cell lines and potential mechanisms of action.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 406.9 g/mol. The compound's structure is characterized by:

- Chloro Group : Enhances reactivity and potential interactions with biological molecules.

- Sulfonamide Moiety : Known for its biological activity, particularly in antibacterial agents.

- Tetrahydroisoquinoline Derivative : Associated with various pharmacological effects.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 955721-70-7 |

| Molecular Formula | C20H23ClN2O3S |

| Molecular Weight | 406.9 g/mol |

Cytotoxicity Studies

Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

- Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

- IC50 Values : The compound demonstrated low IC50 values (below 100 μM), indicating potent inhibition of cell proliferation.

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer cell growth and survival.

The mechanism by which this compound exerts its cytotoxic effects likely involves:

- Modulation of Enzymatic Activity : The sulfonamide group may interact with enzymes critical for cell cycle regulation.

- Receptor Interaction : Potential binding to specific receptors that regulate apoptosis and cell survival pathways.

Further research is needed to elucidate the exact molecular targets and pathways involved.

Case Studies and Related Research

Several studies have explored compounds with structural similarities to this compound. For example:

-

Antitumor Activity of Similar Compounds : Research on related tetrahydroisoquinoline derivatives has shown promising antitumor effects in preclinical models.

- Study Reference : A study indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values comparable to those observed for our compound .

- Antimicrobial Properties : Some sulfonamide-containing compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Q & A

Q. How can researchers design analogues to mitigate hERG channel inhibition while retaining efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.